molecular formula C24H24N2O3S B2978138 3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954708-87-3

3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2978138
CAS No.: 954708-87-3
M. Wt: 420.53
InChI Key: GGGMMWBCCXGQKI-UHFFFAOYSA-N
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Description

3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic organic compound featuring the 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocyclic scaffold, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active alkaloids and pharmaceuticals . The core THIQ structure is known to be a privileged scaffold, with derivatives exhibiting a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects . The compound is specifically functionalized at the 7-position with a 3-methylbenzamide group and at the nitrogen atom with a toluenesulfonyl (tosyl) protecting group. The N-tosyl group is a common activating and protecting moiety in organic synthesis that facilitates further chemical modifications, particularly through efficient C(sp3)–H functionalization at the C1 position of the THIQ ring. This reaction, often mediated by an oxidant like DDQ, generates a reactive N-sulfonyl iminium ion intermediate that can be trapped with a wide range of carbon and heteroatom nucleophiles, enabling the rapid construction of diverse chemical libraries for drug discovery and development . As such, this reagent serves as a versatile and valuable building block for medicinal chemists seeking to explore structure-activity relationships and develop novel therapeutic candidates based on the THIQ architecture. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

3-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-6-10-23(11-7-17)30(28,29)26-13-12-19-8-9-22(15-21(19)16-26)25-24(27)20-5-3-4-18(2)14-20/h3-11,14-15H,12-13,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGMMWBCCXGQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of an appropriate amine with an aldehyde in the presence of an acid catalyst

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the benzamide ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Formation of reduced derivatives.

  • Substitution: : Formation of substituted benzamide derivatives.

Scientific Research Applications

3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : It is investigated for its therapeutic potential in treating various diseases.

  • Industry: : It can be used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs, emphasizing substituent variations and their implications:

Compound Name Benzamide Substituent 2-Position Substituent (THIQ) Molecular Formula Molecular Weight (g/mol) Key Features
3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide 3-methyl Tosyl (C₇H₇SO₂) C₂₄H₂₃N₂O₃S* ~420.5 Enhanced stability due to sulfonyl group; moderate lipophilicity from methyl substituent.
4-Propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide 4-propyl Tosyl C₂₇H₃₀N₂O₃S 478.6 Increased lipophilicity and steric bulk from propyl chain; potential for prolonged half-life.
3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide 3-fluoro Isobutyryl (C₄H₇O) C₂₀H₂₁FN₂O₂ 356.4 Fluorine enhances electronegativity, improving target binding via halogen interactions.
4-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide 4-chloro Isobutyryl C₂₀H₂₁ClN₂O₂ 356.8 Chlorine provides steric hindrance; may reduce metabolic degradation.
N-(2-(furan-2-carbonyl)-THIQ-7-yl)-2,3,4-trimethoxybenzamide 2,3,4-trimethoxy Furan-2-carbonyl (C₅H₃O₂) C₂₄H₂₄N₂O₆ 436.5 Trimethoxy groups enhance solubility; furan enables π-π stacking with aromatic residues.
3-(2H-1,3-benzodioxol-5-yl)-1-(1-oxo-THIQ-7-yl)urea Benzodioxol-5-yl 1-oxo C₁₇H₁₅N₃O₄ 325.3 Urea group introduces hydrogen-bonding sites; oxo group may alter electron density of THIQ core.

*Inferred from structural analogs; exact experimental data unavailable in provided evidence.

Substituent Analysis

Benzamide Modifications
  • 3-Methyl (Target Compound): Introduces moderate lipophilicity, balancing solubility and membrane permeability.
  • Halogenated Derivatives (3-Fluoro , 4-Chloro ): Fluorine’s electronegativity enhances dipole interactions, while chlorine’s larger van der Waals radius improves steric complementarity with hydrophobic binding pockets.
  • 2,3,4-Trimethoxy : Increases polarity and water solubility, though higher molecular weight (~436.5 g/mol) may limit blood-brain barrier penetration.
THIQ 2-Position Modifications
  • Isobutyryl : An acyl group that may enhance metabolic stability compared to tosyl but lacks sulfonyl’s hydrogen-bonding capacity.
  • Furan-2-carbonyl : Introduces a planar aromatic system for π-π interactions, beneficial for binding to aromatic-rich enzyme active sites.
Urea vs. Amide (BI85055 )

The urea derivative replaces the amide with a urea linkage, providing two NH groups for hydrogen bonding. This modification could enhance affinity for polar targets but may reduce stability under physiological conditions compared to amides.

Biological Activity

3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that has attracted attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of benzamides and features a unique substitution pattern on the tetrahydroisoquinoline ring. Its structure includes:

  • Tetrahydroisoquinoline moiety : A bicyclic structure containing nitrogen.
  • Tosyl group : Enhances reactivity due to the sulfonyl functional group.
  • Methyl group : Contributes to its distinct biological profile.

The molecular formula of this compound is C24H22N2O5SC_{24}H_{22}N_{2}O_{5}S with a molecular weight of 450.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been identified as an antagonist at the kappa-opioid receptor (KOR), which plays a significant role in pain modulation and mood regulation. The mechanism by which it exerts its effects involves:

  • Inhibition of KOR : This action may contribute to analgesic effects and potential applications in treating mood disorders.
  • Potential enzyme inhibition : It may act as an inhibitor for certain enzymes related to neuroinflammatory pathways .

Pharmacological Studies

Research indicates that this compound exhibits various pharmacological properties:

  • Analgesic Effects : Due to its KOR antagonism, it may provide relief from pain without the side effects associated with traditional opioids.
  • Neuroprotective Properties : Preliminary studies suggest it could be beneficial in neurodegenerative conditions by modulating neuroinflammatory responses .
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Case Studies and Research Findings

A review of literature reveals several studies focusing on similar compounds within the tetrahydroisoquinoline class:

StudyCompoundBiological ActivityIC50 (µM)Notes
Yu et al. (2019)Triazole hybridAnticancer0.43 (HCT116)Induced apoptosis without affecting normal cells .
Wei et al. (2020)THIQ derivativeAntiproliferative1.5 (HT-29)Arrested cell cycle at G0/G1 phase .
Recent StudyKOR antagonistsAnalgesic effectsN/APotential for treating mood disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via coupling reactions between substituted benzoyl chlorides and tetrahydroisoquinoline derivatives. For example, copper-catalyzed one-pot reactions (e.g., using 3-methylbenzamide precursors) under inert atmospheres yield intermediates, followed by tosylation . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or acetonitrile. Purity optimization requires monitoring by TLC and HPLC (C18 columns, UV detection at 254 nm) .

Q. How is the structural identity of this benzamide derivative confirmed experimentally?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl groups at 3-position, tosyl signals at δ ~2.4 ppm for -SO2_2-) .
  • IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm1^{-1}) and sulfonyl S=O bands (~1150–1350 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z calculated for C24_{24}H25_{25}N2_2O3_3S: 433.15) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodology : Follow OSHA and EU guidelines:

  • Use fume hoods for synthesis and handling.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers assess polymorphic forms of this compound, and what implications do they have for bioactivity?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) : Identify melting points and enthalpy changes to detect polymorphs (e.g., orthorhombic vs. monoclinic forms).
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
  • Stability studies : Accelerated aging (40°C/75% RH) to assess dominant polymorph stability. Polymorphs may alter solubility, impacting bioavailability in pharmacological assays .

Q. What strategies are effective in resolving contradictions in biological activity data (e.g., inconsistent IC50_{50} values)?

  • Methodology :

  • Replicate assays : Use standardized protocols (e.g., fixed cell lines, ATP-based viability assays) to minimize variability.
  • Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers.
  • Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with activity trends .

Q. How can crystallographic data for this compound be validated to ensure reliability in structural studies?

  • Methodology :

  • Software validation : Refine structures using SHELXL (R-factor < 5%, Δρmax/Δρmin < 0.3 eÅ3^{-3}) and cross-check with ORTEP-3 for thermal ellipsoid visualization .
  • Twinned data handling : For challenging crystals (e.g., pseudo-merohedral twinning), use TwinRotMat or PLATON to deconvolute overlapping reflections .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound’s derivatives?

  • Methodology :

  • Scaffold diversification : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at the 3-methyl or tosyl positions.
  • In silico screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) to prioritize synthesis targets .
  • Biological assays : Use dose-response curves (10 nM–100 μM) in enzyme inhibition or cell viability assays to quantify SAR trends .

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